molecular formula C12H27NO3Si B11858603 (2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate

(2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate

Cat. No.: B11858603
M. Wt: 261.43 g/mol
InChI Key: AKVFWMRGUMBSOW-UHFFFAOYSA-N
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Description

(2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate is an organic compound with a complex structure that includes both an amine and a silyl ether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate typically involves the reaction of diethylamine with ethylene oxide to form 2-(diethylamino)ethanol. This intermediate is then reacted with trimethylsilyl chloride and acetic anhydride to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. Purification steps such as distillation and recrystallization are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate involves its interaction with molecular targets through its amine and silyl ether groups. These interactions can lead to the formation of stable complexes, facilitating various chemical transformations. The compound’s ability to act as a weak base also plays a role in its reactivity and effectiveness in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate stands out due to its combination of amine and silyl ether functionalities, which provide unique reactivity and versatility in various chemical processes. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H27NO3Si

Molecular Weight

261.43 g/mol

IUPAC Name

[2-(diethylamino)ethoxy-trimethylsilylmethyl] acetate

InChI

InChI=1S/C12H27NO3Si/c1-7-13(8-2)9-10-15-12(16-11(3)14)17(4,5)6/h12H,7-10H2,1-6H3

InChI Key

AKVFWMRGUMBSOW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(OC(=O)C)[Si](C)(C)C

Origin of Product

United States

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